α-Thujene
α-Thujene
Alpha-thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively.
(-)-3-Thujene, also known as alpha-thujen or origanene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-3-Thujene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-3-thujene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-3-thujene can be found in herbs and spices. This makes (-)-3-thujene a potential biomarker for the consumption of this food product.
(-)-3-Thujene, also known as alpha-thujen or origanene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-3-Thujene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-3-thujene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-3-thujene can be found in herbs and spices. This makes (-)-3-thujene a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
2867-05-2
VCID:
VC0106647
InChI:
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3
SMILES:
CC1=CCC2(C1C2)C(C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
α-Thujene
CAS No.: 2867-05-2
Reference Standards
VCID: VC0106647
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 2867-05-2 |
---|---|
Product Name | α-Thujene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
Standard InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3 |
Standard InChIKey | KQAZVFVOEIRWHN-UHFFFAOYSA-N |
SMILES | CC1=CCC2(C1C2)C(C)C |
Canonical SMILES | CC1=CCC2(C1C2)C(C)C |
Description | Alpha-thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively. (-)-3-Thujene, also known as alpha-thujen or origanene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-3-Thujene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-3-thujene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-3-thujene can be found in herbs and spices. This makes (-)-3-thujene a potential biomarker for the consumption of this food product. |
Synonyms | 3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |
PubChem Compound | 17868 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume